molecular formula C10H9N3O B13445504 5-(Pyridin-4-yloxy)pyridin-2-amine

5-(Pyridin-4-yloxy)pyridin-2-amine

Cat. No.: B13445504
M. Wt: 187.20 g/mol
InChI Key: IIUQKQKJGHCOOV-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yloxy)pyridin-2-amine is an organic compound that features a pyridine ring substituted with an amino group at the 2-position and a pyridin-4-yloxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-4-yloxy)pyridin-2-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Pyridin-4-yloxy)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include 3-chloroperoxybenzoic acid.

    Reduction: Sodium and ammonium chloride in ethanol are commonly used for reduction.

    Substitution: Trimethylsilyl cyanide is used for nucleophilic substitution reactions.

Major Products Formed:

Scientific Research Applications

5-(Pyridin-4-yloxy)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yloxy)pyridin-2-amine involves its interaction with mitochondrial complex I, inhibiting electron transport. This inhibition disrupts the production of ATP, leading to cellular energy deficits and potential cell death. This mechanism is particularly useful in developing fungicides and other antimicrobial agents .

Comparison with Similar Compounds

Uniqueness: 5-(Pyridin-4-yloxy)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

5-pyridin-4-yloxypyridin-2-amine

InChI

InChI=1S/C10H9N3O/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8/h1-7H,(H2,11,13)

InChI Key

IIUQKQKJGHCOOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OC2=CC=NC=C2)N

Origin of Product

United States

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